molecular formula C20H20N2OS B2645730 N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide CAS No. 1226442-92-7

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B2645730
CAS No.: 1226442-92-7
M. Wt: 336.45
InChI Key: CLTKWYZAXFIRKH-UHFFFAOYSA-N
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Description

N-(4-Isopropylthiazol-2-yl)-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a thiazole ring substituted with an isopropyl group at the 4-position and a diphenylacetyl moiety at the 2-position. Its structure is characterized by conformational flexibility due to the dihedral angles between aromatic rings and hydrogen-bonding interactions that influence crystallinity and stability .

Properties

IUPAC Name

2,2-diphenyl-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14(2)17-13-24-20(21-17)22-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTKWYZAXFIRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide typically involves the reaction of 4-isopropylthiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes or proteins, inhibiting their function and leading to the death of bacterial cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects on Thiazole/Benzothiazole Rings

  • This compound was synthesized via microwave-assisted methods (42% yield) . In contrast, the target compound’s 4-isopropylthiazole substituent introduces steric bulk, which may improve binding pocket interactions in biological targets.
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : The dichlorophenyl group creates a twisted conformation (61.8° dihedral angle between thiazole and aryl rings), reducing planarity compared to the target compound’s diphenyl group (85° dihedral angle between phenyl rings) .
Table 1: Substituent and Conformational Comparisons
Compound Substituent Position/Type Dihedral Angle (°) Key Interactions Reference
Target Compound 4-isopropylthiazole 84.6–85.0 (phenyls) N–H⋯O hydrogen bonds
N-(6-Trifluoromethylbenzothiazol-2-yl)-... 6-CF3 N/A Microwave synthesis
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)... 3,4-Cl on phenyl 61.8 (thiazole/aryl) N–H⋯N hydrogen bonds

Aryl Group Modifications

  • N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide : Fluorine substitution enhances electronegativity but lacks the steric and electronic effects of diphenyl groups, as seen in the target compound .

Physicochemical Properties

Melting Points and Solubility

  • N-Phenylacetamide derivatives with chloro substituents (e.g., A28–A35) show melting points ranging from 190.6°C to 265.7°C, influenced by halogen electronegativity and crystal packing .
Table 2: Physical Properties of Selected Analogs
Compound Melting Point (°C/K) Solubility Features Reference
Target Compound Not reported Likely low (lipophilic diphenyl)
2,2-Diphenylacetamide 430–433 K Moderate (polar solvents)
A28 (Chlorophenyl derivative) 265.7°C Low (crystalline solid)

Biological Activity

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide is a thiazole derivative that has garnered interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its analgesic properties, molecular interactions, and synthesis.

Chemical Structure and Properties

This compound is characterized by its unique thiazole ring and diphenylacetamide structure. The molecular formula can be represented as C17H18N2SC_{17}H_{18}N_2S. The compound's structure is crucial for its interaction with biological targets, particularly in the context of analgesic activity.

Analgesic Activity

Recent studies have highlighted the analgesic properties of this compound through molecular docking studies and in vivo evaluations. The compound demonstrated significant binding affinity to cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins involved in pain and inflammation.

Table 1: Molecular Docking Results

CompoundBinding Energy (kcal/mol)Target Enzyme
Diclofenac-7.4COX-1
AKM-1-8.8COX-1
AKM-2-9.0COX-1
AKM-3-9.0COX-1

The data indicates that this compound (AKM-2) exhibits superior binding affinity compared to diclofenac, a standard analgesic medication. This suggests that it may have enhanced efficacy as an analgesic agent.

The analgesic effect is primarily attributed to the inhibition of COX enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various pain models:

  • Hot Plate Model : In this model, the compound was administered to rodents prior to exposure to a heated surface. The results indicated a significant increase in pain threshold compared to control groups.
  • Formalin Test : This test assessed both acute and chronic pain responses. This compound significantly reduced licking and biting behavior in treated animals.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thiazole Ring : The initial step includes the reaction of 4-isopropylaniline with appropriate reagents to form the thiazole ring.
  • Acetamide Formation : The thiazole derivative is then reacted with 2,2-diphenylacetyl chloride under controlled conditions to yield the final product.

Characterization Techniques
The synthesized compound was characterized using various analytical techniques:

  • Infrared Spectroscopy (IR) : Provided information on functional groups present.
  • Nuclear Magnetic Resonance (NMR) : Confirmed the structure through chemical shift analysis.
  • Mass Spectrometry (MS) : Verified molecular weight and purity.

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